N-methylmorpholine-2-carboxamide hydrochloride
Description
Historical Context and Discovery
The development of this compound emerges from the broader historical trajectory of morpholine chemistry, which began with Ludwig Knorr's initial naming of morpholine in the early 20th century, though he incorrectly believed it to be part of the morphine structure. The systematic exploration of morpholine derivatives gained momentum in the 1950s when the first marketed morpholine-containing drug, preludin, was introduced for obesity treatment in 1955. This milestone marked the beginning of extensive research into morpholine-based compounds and their therapeutic potential.
The specific development of carboxamide-substituted morpholine derivatives represents a more recent advancement in heterocyclic chemistry. Research into N-methylmorpholine derivatives has been particularly active since the early 2000s, with significant contributions from pharmaceutical companies seeking to develop novel therapeutic agents. The synthesis and characterization of this compound builds upon decades of research into morpholine oxidation reactions and substitution patterns, particularly the work on N-methylmorpholine N-oxide derivatives that demonstrated the versatility of the morpholine scaffold.
Contemporary research has established this compound as a valuable intermediate in pharmaceutical synthesis, with particular attention to its role in developing direct renin inhibitors and other cardiovascular therapeutic agents. The compound's discovery and development reflect the ongoing evolution of medicinal chemistry toward more sophisticated heterocyclic systems that can provide enhanced selectivity and improved pharmacological properties.
Significance in Heterocyclic Chemistry
This compound occupies a privileged position within heterocyclic chemistry due to the unique properties conferred by the morpholine scaffold. Morpholine itself is recognized as a privileged structure in medicinal chemistry, offering advantageous physicochemical, biological, and metabolic properties that make it an attractive building block for drug development. The morpholine ring provides a balanced lipophilic-hydrophilic profile with desirable drug-like characteristics, featuring both amine and ether functional groups within a six-membered heterocyclic framework.
The chemical properties of this compound are particularly noteworthy for its structural diversity and reactivity patterns. The compound exhibits characteristic morpholine basicity, though modified by the electron-withdrawing carboxamide substituent, resulting in a pKa range typically between 6.0 and 7.9 for substituted morpholine derivatives. The presence of the carboxamide functionality introduces additional hydrogen bonding capabilities, enhancing the compound's potential for specific molecular interactions with biological targets.
Table 1: Key Structural and Chemical Properties of this compound
The heterocyclic nature of this compound provides multiple sites for chemical modification and functionalization, making it valuable for structure-activity relationship studies in drug discovery programs. Research has demonstrated that morpholine derivatives can participate in various chemical transformations, including nucleophilic substitutions, oxidation reactions, and coupling reactions, which are essential for medicinal chemistry applications. The carboxamide substitution pattern specifically enables the formation of hydrogen bonds with biological targets, contributing to the compound's potential therapeutic utility.
Industrial and Pharmaceutical Relevance
The industrial and pharmaceutical significance of this compound extends across multiple domains of chemical manufacturing and drug development. In pharmaceutical research, morpholine derivatives have demonstrated broad biological activities ranging from analgesic and anti-inflammatory properties to antimicrobial, antineurodegenerative, and anticancer activities. The specific structural features of this compound position it as a valuable intermediate for developing therapeutically active compounds.
Recent pharmaceutical research has highlighted the importance of morpholine-based carboxamide derivatives in the development of direct renin inhibitors for cardiovascular therapy. Studies have identified 2-carbamoyl morpholine derivatives as highly potent and orally active compounds with novel binding interactions in the renin catalytic site. These compounds demonstrate enhanced binding efficiency indices and molecular weights below 500 daltons, making them attractive candidates for drug development. The research has shown that these derivatives can form multiple hydrogen bonds with target proteins while maintaining favorable pharmacokinetic properties.
Table 2: Pharmaceutical Applications of Morpholine Carboxamide Derivatives
The industrial relevance of this compound is further enhanced by advances in synthetic methodology. Recent developments in green chemistry approaches have provided efficient synthetic routes for N-methylmorpholine derivatives using environmentally friendly reagents such as dimethyl carbonate. These methods offer improved yields, reduced waste generation, and simplified purification procedures, making the compound more accessible for large-scale pharmaceutical manufacturing.
The compound's utility extends beyond direct pharmaceutical applications to include its role as a synthetic intermediate in complex molecule synthesis. Research has demonstrated that morpholine carboxamide derivatives can serve as key building blocks for constructing more complex therapeutic agents, particularly in cases where specific stereochemical requirements must be met. The hydrochloride salt form provides enhanced stability and solubility characteristics that facilitate pharmaceutical formulation and processing.
Manufacturing considerations for this compound include optimized synthetic procedures that can achieve high yields under controlled conditions. Industrial synthesis methods typically employ temperature ranges from 100°C to 200°C with pressures between 1.0 × 10⁵ Pa and 50 × 10⁵ Pa, depending on the specific synthetic route employed. These conditions allow for efficient conversion of starting materials while maintaining product quality and minimizing by-product formation.
Properties
IUPAC Name |
N-methylmorpholine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-7-6(9)5-4-8-2-3-10-5;/h5,8H,2-4H2,1H3,(H,7,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTYLOZJNITOEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CNCCO1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalyst-Free Cyclization Using Morpholine and Methyl Carbonate
A patented method (CN103121978A) describes a catalyst-free process where morpholine reacts with methyl carbonate under controlled temperature and pressure to yield N-methylmorpholine. This method is notable for its simplicity and environmental friendliness, avoiding hazardous catalysts.
| Parameter | Range/Value | Notes |
|---|---|---|
| Reactants | Morpholine : Methyl carbonate | Molar ratio 1 : 0.5–1 |
| Temperature | 100–200 °C | Typical reaction temperature |
| Pressure | 1.0 × 10^5 to 50 × 10^5 Pa | Atmospheric to elevated pressure |
| Reaction time | 1–10 hours | Depending on temperature and pressure |
| Catalyst | None | Catalyst-free process |
| Purification | Distillation | Simple purification step |
- 100 °C, 1.0 × 10^5 Pa, 1 hour
- 150 °C, 20 × 10^5 Pa, 5 hours
- 200 °C, 50 × 10^5 Pa, 10 hours
- No catalyst needed, reducing cost and complexity
- Product purification by straightforward distillation
- Avoids high-pressure hydrogenation and explosive raw materials
Morpholine + Methyl carbonate → N-methylmorpholine + By-products (e.g., morpholine-4-carboxylate methyl ester)
Lewis Acid Catalyzed Cyclization of Methyldiethanolamine
Another method (CN101012208A) involves the reaction of methyldiethanolamine with Lewis acids (such as zinc chloride or other metal halides) in organic solvents like dichloromethane. This method facilitates cyclization to form N-methylmorpholine under milder conditions.
| Parameter | Details | Notes |
|---|---|---|
| Reactants | Methyldiethanolamine + Lewis acid | Molar ratio varies (Lewis acid typically catalytic) |
| Solvent | Dichloromethane | Organic solvent medium |
| Temperature | Ambient to moderate heat | Controlled to optimize yield |
| Catalyst | Lewis acid (e.g., ZnCl2) | Promotes cyclization |
| Work-up | Washing with chloroform, NaOH | Removes impurities and catalyst residues |
- Mild reaction conditions
- High selectivity for N-methylmorpholine formation
- Suitable for scale-up with proper catalyst recovery
- Requires handling of Lewis acids and solvent recovery
- Additional purification steps needed to remove catalyst residues
Adaptation for Preparation of N-Methylmorpholine-2-Carboxamide Hydrochloride
While the above methods focus on N-methylmorpholine, preparation of the 2-carboxamide hydrochloride derivative typically involves further functionalization steps:
- Formation of N-methylmorpholine intermediate by one of the above methods.
Carboxamide introduction at the 2-position of the morpholine ring, which can be achieved by:
- Reaction with phosgene or phosgene substitutes to form a carbamoyl chloride intermediate, followed by amination.
- Direct amidation of morpholine derivatives with suitable carboxylic acid derivatives under dehydrating conditions.
- Hydrochloride salt formation by treating the free base with hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether) for salt precipitation and purification.
Summary Table of Preparation Approaches
| Step | Method Description | Key Conditions | Remarks |
|---|---|---|---|
| N-methylmorpholine synthesis | Morpholine + methyl carbonate, catalyst-free | 100–200 °C, 1–10 h, 1.0–50 × 10^5 Pa | Simple, scalable, environmentally friendly |
| N-methylmorpholine synthesis | Methyldiethanolamine + Lewis acid catalyst | Ambient to moderate temp, organic solvent | Requires catalyst handling and purification |
| Carboxamide formation | Amidation or carbamoylation of morpholine ring | Use of phosgene derivatives or acid chlorides | Requires careful control of reagents |
| Hydrochloride salt formation | Acid-base reaction with HCl | Room temperature, solvent precipitation | Standard salt formation technique |
Research Findings and Considerations
- The catalyst-free method using methyl carbonate avoids high-pressure hydrogenation and explosive raw materials, reducing production hazards and costs.
- Lewis acid catalysis offers milder conditions but introduces complexity in catalyst recovery and waste management.
- The carboxamide functionalization step is critical and must be optimized for yield and purity; literature suggests using phosgene substitutes or coupling agents to avoid toxic reagents.
- Hydrochloride salt formation is a standard purification step that enhances compound stability and crystallinity, facilitating handling and storage.
Chemical Reactions Analysis
Types of Reactions: N-methylmorpholine-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylmorpholine-2-carboxylic acid.
Reduction: It can be reduced to form N-methylmorpholine.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: N-methylmorpholine-2-carboxylic acid.
Reduction: N-methylmorpholine.
Substitution: Various substituted N-methylmorpholine derivatives.
Scientific Research Applications
Pharmaceutical Applications
N-Methylmorpholine-2-carboxamide hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in diverse chemical reactions, enhancing the development of drugs with specific therapeutic targets.
Case Study: Anticancer Agents
Recent studies have demonstrated the potential of N-methylmorpholine derivatives in developing anticancer agents. For instance, novel benzimidazolium salts containing N-methylmorpholine were synthesized and evaluated for their α-glucosidase inhibitory activity, which is significant for glycemic control and diabetes management. The most effective compound showed an IC50 value indicative of strong inhibitory potential .
Chemical Synthesis
This compound is utilized as a reagent in various organic synthesis processes. Its ability to form stable intermediates makes it valuable in generating complex molecules.
Applications in Organic Chemistry:
- Catalysis: It has been employed as a catalyst in the formation of secondary amides and other functional groups through carboxylic acid activation .
- Synthesis of Bioactive Compounds: The compound has been involved in synthesizing bioactive molecules that exhibit significant biological activities, including antimicrobial and anticancer properties.
| Application Area | Description |
|---|---|
| Drug Synthesis | Intermediate for various pharmaceuticals, enhancing drug efficacy |
| Organic Synthesis | Catalytic role in forming amides and other derivatives |
| Biochemical Research | Used to create bioactive compounds for therapeutic applications |
Agricultural Chemistry
In the agricultural sector, this compound is explored for its potential as a pesticide and fertilizer intermediate. Its properties facilitate the development of compounds that can enhance crop yield and pest resistance.
Case Study: Pesticide Development
Research indicates that derivatives of N-methylmorpholine can be modified to create effective pesticides. These compounds exhibit selective toxicity towards pests while being safe for non-target organisms, thus supporting sustainable agricultural practices .
Industrial Applications
Beyond its pharmaceutical and agricultural uses, this compound finds applications in industrial processes, particularly in the production of polymers and other materials.
Polymer Production:
The compound is utilized in synthesizing polyurethanes and other polymeric materials, contributing to the development of flexible and durable products used across various industries .
Mechanism of Action
The mechanism of action of N-methylmorpholine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The carboxamide moiety in the compound forms hydrogen bonds with the active sites of enzymes, inhibiting their activity. This interaction can lead to the modulation of various biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparison
The compound is compared to morpholine, pyrrolidine, and pyridine derivatives with analogous carboxamide and hydrochloride functionalities (Table 1).
Table 1: Structural and Physicochemical Properties
Key Structural Differences :
- Ring Size : The morpholine derivatives (six-membered) offer conformational flexibility compared to pyrrolidine (five-membered) or pyridine (aromatic) analogs.
- Substituents : Halogenation (e.g., Cl in pyridine derivative) increases electrophilicity, while methoxy groups (e.g., in pyrrolidine analog) enhance lipophilicity.
- Salt Form : Hydrochloride salts improve aqueous solubility, critical for bioavailability in drug formulations.
Physicochemical and Pharmacological Properties
Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, the pyrrolidine analog (208.69 g/mol) is a stable powder at room temperature, while the pyridine derivative’s aromaticity may reduce solubility compared to morpholine-based compounds .
Stability : Morpholine derivatives with carboxamide groups (e.g., N-methylmorpholine-2-carboxamide HCl) show stability in crystalline states, as evidenced by X-ray diffraction studies . In contrast, N-(2-Chloroethyl)morpholine-4-carboxamide exhibits moderate instability due to its reactive chloroethyl side chain .
Pharmacological Activity :
- Pyridine and Pyrrolidine Analogs: Limited pharmacological data, but structural similarities to memantine hydrochloride (a known NMDA receptor antagonist) imply possible neurological applications .
- N-(2-Chloroethyl)morpholine-4-carboxamide : Used in alkylation reactions for platinum-based anticancer agents, highlighting its role as a synthetic intermediate .
Biological Activity
N-methylmorpholine-2-carboxamide hydrochloride (NMM-CA) is an organic compound with significant biological activity, particularly in the field of medicinal chemistry. Its unique structure, characterized by a morpholine ring with a carboxamide group and a methyl substitution, allows it to interact with various biological targets, making it a subject of interest for pharmacological research.
Chemical Structure and Properties
- Molecular Formula : C₆H₁₃ClN₂O₂
- Appearance : White crystalline solid
- Solubility : Soluble in water
The compound's structure facilitates its role as a stabilizing agent for proteins and enzymes, as well as a reagent in organic synthesis, particularly in forming amide bonds.
NMM-CA primarily functions as an enzyme inhibitor , specifically targeting α-glucosidase, an enzyme crucial for carbohydrate metabolism. By inhibiting this enzyme, NMM-CA can slow down carbohydrate absorption in the intestine, which has potential implications for managing diabetes. The mechanism involves hydrogen bonding between the carboxamide moiety of NMM-CA and the active sites of enzymes, leading to modulation of various biochemical pathways.
Biological Activity and Research Findings
Research has demonstrated that NMM-CA exhibits significant biological activity across various studies:
-
α-Glucosidase Inhibition :
- NMM-CA has been shown to inhibit α-glucosidase with an IC₅₀ value significantly lower than that of standard drugs like acarbose (IC₅₀ = 58.8 µM). Some derivatives of NMM-CA exhibited even better inhibitory effects (IC₅₀ values ranging from 15 to 26 µM) .
- Table 1: Inhibitory Activity of NMM-CA Derivatives on α-Glucosidase
Compound IC₅₀ (µM) Acarbose 58.8 NMM-CA Derivative 1 15 NMM-CA Derivative 2 19 NMM-CA Derivative 3 25 NMM-CA Derivative 4 21 NMM-CA Derivative 5 26 -
Stabilization of Proteins :
- As a stabilizing agent, NMM-CA enhances the stability and activity of various enzymes and proteins in biochemical assays. This property is particularly valuable in the development of enzyme-based therapies.
- Potential Antimicrobial Activity :
Case Study 1: Inhibition of α-Glucosidase
In a controlled study, several derivatives of NMM-CA were synthesized and tested for their inhibitory effects on α-glucosidase. The results indicated that modifications to the molecular structure could enhance inhibitory potency, suggesting avenues for developing more effective diabetes treatments .
Case Study 2: Stability Enhancement in Enzymatic Reactions
NMM-CA was utilized as a stabilizing agent in enzymatic reactions involving various proteins. The compound demonstrated significant improvements in enzyme activity and stability under conditions that typically lead to denaturation, highlighting its potential application in biocatalysis.
Q & A
Basic: What are the recommended synthetic routes for N-methylmorpholine-2-carboxamide hydrochloride, and how can reaction efficiency be optimized?
Methodological Answer:
A common approach involves the condensation of morpholine-2-carboxylic acid with methylamine, followed by hydrochlorination. Key steps include:
- Step 1 : Activation of the carboxylic acid using coupling agents like EDC or DCC in anhydrous dichloromethane .
- Step 2 : Reaction with methylamine under nitrogen atmosphere to form the carboxamide intermediate.
- Step 3 : Hydrochlorination using HCl gas in ethanol, followed by recrystallization from acetone/water mixtures for purity .
Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Adjust stoichiometry (1:1.2 molar ratio of acid to methylamine) and temperature (0–5°C during coupling) to minimize byproducts like unreacted acid or dimerization .
Basic: Which spectroscopic techniques are most effective for structural confirmation of this compound?
Methodological Answer:
- NMR : Use -NMR to identify the morpholine ring protons (δ 3.6–3.8 ppm, multiplet) and methyl group (δ 2.9 ppm, singlet). -NMR confirms the carboxamide carbonyl (δ 170–175 ppm) .
- X-ray Crystallography : For absolute configuration, grow single crystals via vapor diffusion (e.g., dichloromethane/ether) and analyze using a Bruker D8 VENTURE diffractometer. Data refinement in space group reveals chair-shaped morpholine rings and hydrogen-bonded chains .
- FT-IR : Carboxamide N–H stretch (3300–3200 cm) and C=O stretch (1650 cm) .
Basic: How should solubility and stability be evaluated for this compound in aqueous and organic solvents?
Methodological Answer:
- Solubility : Perform gravimetric analysis by dissolving 10 mg in 1 mL of solvent (e.g., water, DMSO, ethanol) at 25°C. Vortex for 30 min, centrifuge, and quantify supernatant via UV-Vis (λ = 254 nm). Water solubility is typically >50 mg/mL due to the hydrochloride salt .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Hydrolysis of the carboxamide bond is a primary degradation pathway under acidic conditions .
Advanced: How can chiral impurities arising during synthesis be resolved and quantified?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak AD-H column (250 × 4.6 mm, 5 µm) with hexane:isopropanol (80:20) + 0.1% diethylamine. Flow rate: 1.0 mL/min; UV detection at 220 nm. Retention times differ by 2–3 minutes for enantiomers .
- Crystallization-Induced Dynamic Resolution (CIDR) : Add a chiral resolving agent (e.g., L-tartaric acid) during recrystallization to enrich the desired enantiomer. Monitor enantiomeric excess (ee) via polarimetry .
Advanced: What strategies are effective for impurity profiling using LC-MS?
Methodological Answer:
- Column : Hypersil GOLD C18 (150 × 2.1 mm, 3 µm).
- Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B). Gradient: 5% B to 95% B over 15 min.
- MS Settings : ESI+ mode; scan range m/z 100–600. Key impurities include:
- Impurity A (unreacted methylamine adduct): m/z 189.1 [M+H].
- Impurity B (oxidation product): m/z 223.1 [M+H].
Quantify using external calibration curves with ≤0.1% acceptance criteria .
Advanced: How can computational modeling predict reactivity in downstream derivatization?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model electrophilic substitution at the morpholine nitrogen. Fukui indices () identify nucleophilic sites prone to alkylation .
- MD Simulations : Run 100 ns trajectories in GROMACS with CHARMM36 force field to assess conformational stability in aqueous solution. Key parameters include RMSD (<2 Å) and solvent-accessible surface area (SASA) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
